3-(Dihydroxyboranyl)-5-fluoro-4-methoxybenzoic acid
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Overview
Description
3-(Dihydroxyboranyl)-5-fluoro-4-methoxybenzoic acid is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of a boronic acid group, a fluorine atom, and a methoxy group attached to the benzene ring. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(dihydroxyboranyl)-5-fluoro-4-methoxybenzoic acid typically involves the introduction of the boronic acid group, fluorine atom, and methoxy group onto the benzene ring through a series of organic reactions. One common method involves the use of boronic acid derivatives and halogenated benzoic acids as starting materials. The reaction conditions often include the use of catalysts, such as palladium, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(Dihydroxyboranyl)-5-fluoro-4-methoxybenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can undergo reduction reactions, particularly at the fluorine or methoxy groups.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or sodium periodate (NaIO₄) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while nucleophilic substitution of the fluorine atom can produce various substituted benzoic acids .
Scientific Research Applications
3-(Dihydroxyboranyl)-5-fluoro-4-methoxybenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in cross-coupling reactions.
Biology: The compound’s boronic acid group allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 3-(dihydroxyboranyl)-5-fluoro-4-methoxybenzoic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, allowing the compound to inhibit enzymes that contain such functional groups in their active sites. The fluorine and methoxy groups can also influence the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
3,5-Dihydroxybenzoic acid: Lacks the boronic acid and fluorine groups, resulting in different chemical properties and reactivity.
4-Fluoro-3-methoxybenzoic acid: Lacks the boronic acid group, affecting its ability to interact with biological molecules.
3-(Dihydroxyboranyl)benzoic acid: Lacks the fluorine and methoxy groups, leading to different applications and reactivity.
Uniqueness: The presence of the boronic acid group, fluorine atom, and methoxy group in 3-(dihydroxyboranyl)-5-fluoro-4-methoxybenzoic acid imparts unique chemical properties that make it particularly useful in cross-coupling reactions, enzyme inhibition studies, and the development of advanced materials .
Biological Activity
3-(Dihydroxyboranyl)-5-fluoro-4-methoxybenzoic acid (CAS No. 2377611-85-1) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a benzoic acid core substituted with a fluorine atom and a methoxy group, along with a boron-containing diol moiety. This unique structure may contribute to its biological properties.
Anticancer Properties
Research has indicated that compounds with similar structural features exhibit significant anticancer activity. For instance, derivatives of fluorinated benzoic acids have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
A study involving related compounds demonstrated that certain fluorinated benzoic acid derivatives showed IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity. The specific mechanisms involved include the modulation of signaling pathways associated with cell growth and survival.
Anti-inflammatory Effects
The dihydroxyboranyl group may enhance the compound's ability to interact with inflammatory mediators. Compounds that contain boron have been noted for their anti-inflammatory properties in several studies.
Research Findings:
In vitro studies have shown that similar compounds can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a potential role for this compound in treating inflammatory diseases.
The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound may exert its effects through:
- Inhibition of Specific Enzymes: Similar compounds have been shown to inhibit enzymes involved in cancer progression and inflammation.
- Interaction with Cell Signaling Pathways: The presence of fluorine and boron may allow for unique interactions with cellular targets, potentially altering signaling pathways critical for cell survival and proliferation.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other related compounds. The following table summarizes key biological activities and IC50 values for selected compounds:
Compound Name | Structure Features | IC50 (µM) | Biological Activity |
---|---|---|---|
This compound | Fluorine, Dihydroxyboranyl | TBD | Anticancer, Anti-inflammatory |
Fluorinated Benzoic Acid Derivative 1 | Fluorine, Hydroxyl group | 5.0 | Anticancer |
Fluorinated Benzoic Acid Derivative 2 | Fluorine, Methyl group | 10.0 | Anti-inflammatory |
Properties
IUPAC Name |
3-borono-5-fluoro-4-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BFO5/c1-15-7-5(9(13)14)2-4(8(11)12)3-6(7)10/h2-3,13-14H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCBMITMBIVBPRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1OC)F)C(=O)O)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BFO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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